molecular formula C16H21NO3S2 B2818162 N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 1202992-14-0

N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2818162
CAS No.: 1202992-14-0
M. Wt: 339.47
InChI Key: ZHXZFUWUNWCPKJ-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with an ethyl group and a sulfonamide group. The sulfonamide group is further substituted with a chain that contains a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would likely result in a planar structure around these rings. The oxygen in the phenoxy group and the sulfur in the sulfonamide group are likely to be sp3 hybridized, leading to a tetrahedral geometry around these atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of polar or charged groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

The research conducted by Aziz‐ur‐Rehman et al. (2014) investigates molecules bearing the azomethine group, known for their biological activities, including antibacterial and enzyme inhibition. Although the specific chemical of interest isn't directly studied, related compounds elaborated from 2,4-Dimethylphenol as precursors show significant biological activities, suggesting a potential area of application for similar sulfonamide compounds in antibacterial and enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).

Antioxidant Activities

Sudhana et al. (2019) explore the synthesis, characterization, and biological evaluation of dihydropyridine analogs, focusing on their antioxidant activities. This research, while not addressing the exact compound , highlights the significance of sulfonamide derivatives in treating oxidative stress-associated diseases, indicating the potential antioxidant applications of sulfonamide-based compounds (Sudhana et al., 2019).

Electrochemical Reduction Studies

The study by Santelices and Hawley (1977) on the electrochemical reduction of sulfonamides provides insight into the redox behavior of similar compounds. Understanding the electrochemical properties of sulfonamides can be crucial for developing applications in electrochemistry and designing new materials with specific electronic properties (Santelices & Hawley, 1977).

Antimicrobial Activity and Molecular Docking

Hussein (2018) synthesizes novel sulfonamide hybrids, demonstrating their antimicrobial activities. This research suggests the potential of sulfonamide compounds, including the one , in developing new antimicrobial agents. Molecular docking studies further support their application in drug design and development (Hussein, 2018).

Antiproliferative Agents

Pawar, Pansare, and Shinde (2018) report the synthesis of thiophene-sulfonamide derivatives as antiproliferative agents. Their work on these compounds highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment, suggesting a possible research direction for the compound of interest in the study of antiproliferative activities (Pawar et al., 2018).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-4-15-5-6-16(21-15)22(18,19)17-7-8-20-14-10-12(2)9-13(3)11-14/h5-6,9-11,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXZFUWUNWCPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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